molecular formula C20H12N2O3 B4035674 N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide

Cat. No.: B4035674
M. Wt: 328.3 g/mol
InChI Key: WXUBSQMPBHCZEP-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide: is a complex organic compound that features a combination of anthracene and nicotinamide moieties

Scientific Research Applications

Chemistry

In chemistry, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can be used to label biomolecules and track their interactions in live cells.

Medicine

Medically, this compound is investigated for its potential anti-cancer properties. The compound’s ability to intercalate with DNA makes it a candidate for developing new chemotherapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione and nicotinamide.

    Condensation Reaction: The anthracene-9,10-dione undergoes a condensation reaction with nicotinamide in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to further functionalization.

    Reduction: Reduction reactions can target the carbonyl groups in the anthracene ring, potentially converting them to hydroxyl groups.

    Substitution: The nicotinamide part of the molecule can undergo substitution reactions, where the amide group can be replaced or modified.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) for converting amides to acyl chlorides.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of anthracene-9,10-diol derivatives.

    Substitution: Formation of various substituted nicotinamide derivatives.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide involves its interaction with biological macromolecules. The anthracene moiety can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells. The nicotinamide part can interact with enzymes involved in cellular metabolism, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide

Uniqueness

Compared to similar compounds, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)nicotinamide stands out due to the presence of the nicotinamide moiety, which imparts unique biological activity. The combination of anthracene and nicotinamide allows for dual functionality, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3/c23-18-13-6-1-2-7-14(13)19(24)17-15(18)8-3-9-16(17)22-20(25)12-5-4-10-21-11-12/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUBSQMPBHCZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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